(2E)-N-{4-(4-chlorophenoxy)-3-[(4-chlorophenyl)carbonyl]phenyl}-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-[3-(4-CHLOROBENZOYL)-4-(4-CHLOROPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE is a synthetic organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[3-(4-CHLOROBENZOYL)-4-(4-CHLOROPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorobenzoic acid and 4-chlorophenol, followed by their coupling reactions under specific conditions. Common reagents used in these reactions include coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[3-(4-CHLOROBENZOYL)-4-(4-CHLOROPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[3-(4-CHLOROBENZOYL)-4-(4-CHLOROPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its aromatic rings and functional groups could facilitate binding to proteins or nucleic acids, making it a candidate for drug development.
Medicine
In medicinal chemistry, (2E)-N-[3-(4-CHLOROBENZOYL)-4-(4-CHLOROPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, depending on its mechanism of action.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2E)-N-[3-(4-CHLOROBENZOYL)-4-(4-CHLOROPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s effects could be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[3-(4-METHYLBENZOYL)-4-(4-METHOXYPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE
- (2E)-N-[3-(4-FLUOROBENZOYL)-4-(4-FLUOROPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE
Uniqueness
(2E)-N-[3-(4-CHLOROBENZOYL)-4-(4-CHLOROPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE is unique due to the presence of chlorine atoms in its structure, which can influence its reactivity and interactions with other molecules. This distinguishes it from similar compounds with different substituents, such as methyl or fluorine groups.
Properties
Molecular Formula |
C28H19Cl2NO3 |
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Molecular Weight |
488.4 g/mol |
IUPAC Name |
(E)-N-[3-(4-chlorobenzoyl)-4-(4-chlorophenoxy)phenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C28H19Cl2NO3/c29-21-9-7-20(8-10-21)28(33)25-18-23(31-27(32)17-6-19-4-2-1-3-5-19)13-16-26(25)34-24-14-11-22(30)12-15-24/h1-18H,(H,31,32)/b17-6+ |
InChI Key |
MCJXQMXDNOZHOA-UBKPWBPPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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